4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride
Overview
Description
AT7867 dihydrochloride is a potent ATP-competitive inhibitor of several kinases, including AKT1, AKT2, AKT3, p70 S6 kinase, and protein kinase A. It has shown significant potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
Preparation Methods
The synthesis of AT7867 dihydrochloride involves fragment-based lead discovery combined with structure-based drug design. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
AT7867 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
AT7867 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It helps in understanding the role of AKT and p70 S6 kinase in cellular processes such as growth, proliferation, and apoptosis.
Medicine: It has shown potential as an anticancer agent, inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Industry: It is used in the development of new therapeutic agents targeting kinases involved in cancer and other diseases
Mechanism of Action
AT7867 dihydrochloride exerts its effects by inhibiting the activity of AKT1, AKT2, AKT3, p70 S6 kinase, and protein kinase A. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The compound induces apoptosis in cancer cells by blocking the phosphorylation of key substrates such as GSK3β and S6 ribosomal protein .
Comparison with Similar Compounds
AT7867 dihydrochloride is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include:
MK-2206: An allosteric inhibitor of AKT.
GSK690693: An ATP-competitive inhibitor of AKT.
Perifosine: An alkylphospholipid that inhibits AKT activation. AT7867 dihydrochloride stands out due to its dual inhibition of AKT and p70 S6 kinase, making it a valuable tool for studying these pathways
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUAUJBVBVIUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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